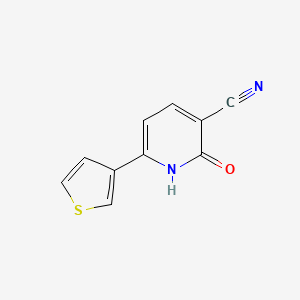
5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO2 It is a benzamide derivative, characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-aminophenol. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer properties.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a ligand in the preparation of metal complexes for studying their biological activities.
Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound’s ability to form metal complexes can enhance its biological activity by facilitating interactions with biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-chloro-2-hydroxybenzophenone: Similar in structure but with a ketone group instead of an amide group.
4-methoxybenzyl 5-bromo-2-chlorobenzamide: Contains a methoxybenzyl group instead of a hydroxyphenyl group.
2-bromo-5-chloro-2-hydroxyacetophenone: Similar structure but with an acetophenone moiety.
Uniqueness
5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H9BrClNO2 |
|---|---|
Peso molecular |
326.57 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H9BrClNO2/c14-8-5-6-10(15)9(7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |
Clave InChI |
YDNOMAGQVGESLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)


![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)


![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)




![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)
![6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide](/img/structure/B14916388.png)
